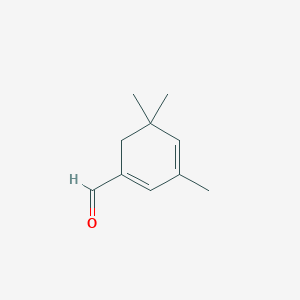
3,5,5-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TMCHDA and is widely used in various fields including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of TMCHDA is not fully understood, but it is believed to work by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
TMCHDA has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMCHDA in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various diseases and conditions. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on TMCHDA. One potential area of study is the development of novel therapeutic agents based on the structure of TMCHDA. Another area of study is the investigation of the potential role of TMCHDA in the prevention and treatment of various diseases, including diabetes, cancer, and neurodegenerative diseases.
In conclusion, TMCHDA is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antioxidant and anti-inflammatory properties and has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of TMCHDA and its potential applications in the prevention and treatment of various diseases.
Méthodes De Synthèse
The synthesis of TMCHDA can be achieved through a multi-step process that involves the reaction of 3,5,5-trimethylcyclohex-2-enone with sodium borohydride in the presence of acetic acid. This reaction results in the formation of 3,5,5-trimethyl-1,3-cyclohexadiene-1-carboxylic acid, which is then converted to the aldehyde form through a series of chemical reactions.
Applications De Recherche Scientifique
TMCHDA has been extensively studied for its potential applications in various scientific fields. In organic chemistry, this compound is used as a starting material for the synthesis of various organic compounds. In biochemistry, TMCHDA has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
178160-87-7 |
|---|---|
Nom du produit |
3,5,5-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3,5,5-trimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-4-9(7-11)6-10(2,3)5-8/h4-5,7H,6H2,1-3H3 |
Clé InChI |
QBMDHGWKZOCBPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(CC(=C1)C=O)(C)C |
SMILES canonique |
CC1=CC(CC(=C1)C=O)(C)C |
Synonymes |
1,3-Cyclohexadiene-1-carboxaldehyde, 3,5,5-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




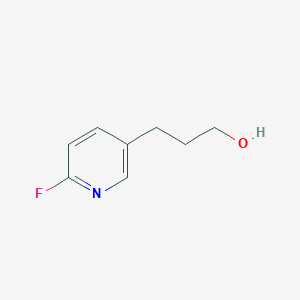
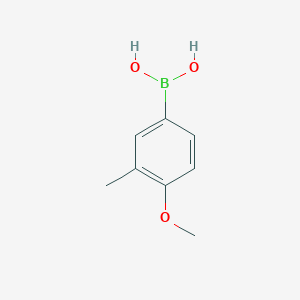
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
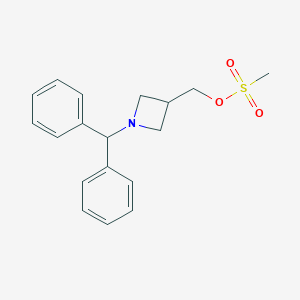
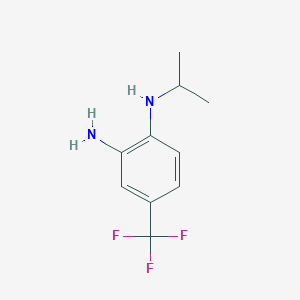
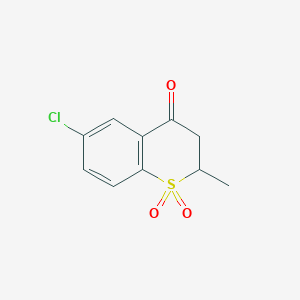


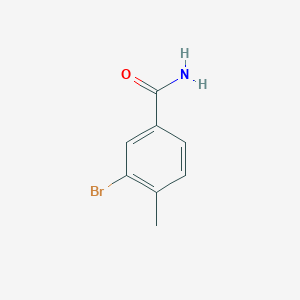
![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
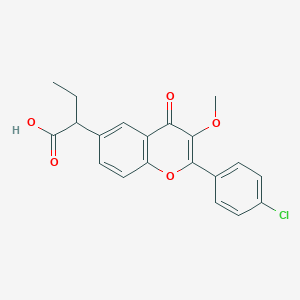
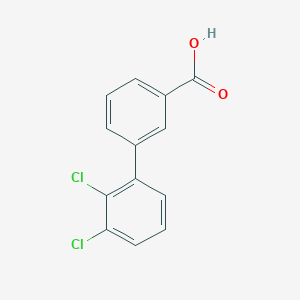
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)